3-(2-chlorobenzyl)-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
4-[3-(2-CHLOROBENZYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]MORPHOLINE is a heterocyclic compound that features a triazolopyrimidine core.
Preparation Methods
The synthesis of 4-[3-(2-CHLOROBENZYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]MORPHOLINE typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may scale up these reactions using continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolopyrimidine core. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of 4-[3-(2-CHLOROBENZYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-YL]MORPHOLINE lies in its specific substitution pattern, which imparts distinct properties and potential therapeutic benefits .
Properties
Molecular Formula |
C15H15ClN6O |
---|---|
Molecular Weight |
330.77 g/mol |
IUPAC Name |
4-[3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]morpholine |
InChI |
InChI=1S/C15H15ClN6O/c16-12-4-2-1-3-11(12)9-22-15-13(19-20-22)14(17-10-18-15)21-5-7-23-8-6-21/h1-4,10H,5-9H2 |
InChI Key |
NQVXQZYJPGCBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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